![molecular formula C12H16O3 B3059330 Ethyl 4-(3-hydroxypropyl)benzoate CAS No. 98092-75-2](/img/structure/B3059330.png)
Ethyl 4-(3-hydroxypropyl)benzoate
Overview
Description
Ethyl 4-(3-hydroxypropyl)benzoate is a chemical compound with the molecular formula C12H16O3 . It is a derivative of benzoic acid, which is commonly used in organic synthesis due to its reactivity and accessibility .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-hydroxypropyl)benzoate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The structure also includes a benzoate group, which is a common feature in many organic compounds .Physical And Chemical Properties Analysis
Ethyl 4-(3-hydroxypropyl)benzoate has a density of 1.1±0.1 g/cm³, a boiling point of 355.7±17.0 °C at 760 mmHg, and a flash point of 133.4±14.4 °C . It also has a molar refractivity of 60.1±0.3 cm³, a polar surface area of 56 Ų, and a molar volume of 198.4±3.0 cm³ .Scientific Research Applications
Transesterification and Transacylation Reactions
Ethyl 4-(3-hydroxypropyl)benzoate can be used in transesterification and transacylation reactions . These reactions are environmentally friendly and can be conducted at room temperature with catalytic amounts of lithium bromide and diethylamine in a solvent-free environment . The products obtained from these reactions are of good purity .
Synthesis of Fine Chemicals
This compound plays a significant role in the synthesis of fine chemicals . Its aromatic nature contributes to its solubility and reactivity characteristics, which are pivotal in its varied applications .
Pharmaceuticals
In the pharmaceutical industry, Ethyl 4-(3-hydroxypropyl)benzoate is valued as a flavoring agent to mask the taste of various medications, making them more palatable for consumers . This extends its utility to oral medicines, where taste can significantly influence patient compliance .
Perfumery and Cosmetics
Ethyl 4-(3-hydroxypropyl)benzoate’s pleasant, slightly sweet scent reminiscent of almonds makes it a favored ingredient in perfumes and scented beauty products . It enhances the olfactory appeal of creams and lotions .
Food Flavoring
This compound serves as a key ingredient that enhances both the quality and effectiveness of food products . It is particularly used in the food industry as a flavoring agent .
Industrial Solvent
Ethyl 4-(3-hydroxypropyl)benzoate’s solvent properties are crucial in the synthesis of a broad array of organic compounds . This functionality makes it indispensable in both research laboratories and large-scale industrial settings, where it aids in the production and refinement of complex chemical formulations .
Future Directions
The future directions for Ethyl 4-(3-hydroxypropyl)benzoate could involve further exploration of its synthesis, reactions, and potential biological activities. Given the wide range of activities exhibited by similar compounds, Ethyl 4-(3-hydroxypropyl)benzoate may also hold promise in various fields such as medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 4-(3-hydroxypropyl)benzoate is a derivative of benzoate compounds. Benzoate compounds have been found to act as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Mode of Action
Local anesthetics, including benzoate derivatives, are known to bind to specific parts of the sodium ion (na+) channel on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential .
Biochemical Pathways
It is known that local anesthetics, including benzoate derivatives, interfere with the sodium ion channels on nerve membranes, which play a crucial role in nerve impulse conduction .
Result of Action
It is known that local anesthetics, including benzoate derivatives, can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation . This makes them useful for local surgery and treatment .
Action Environment
It is known that the efficacy of local anesthetics can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
ethyl 4-(3-hydroxypropyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSYDBUGWIEKII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446827 | |
Record name | Ethyl 4-(3-hydroxypropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-hydroxypropyl)benzoate | |
CAS RN |
98092-75-2 | |
Record name | Ethyl 4-(3-hydroxypropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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